An In-depth Technical Guide to Acetazolamide-13C2,d3 for Researchers
An In-depth Technical Guide to Acetazolamide-13C2,d3 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetazolamide-13C2,d3, a stable isotope-labeled derivative of the carbonic anhydrase inhibitor, Acetazolamide. This document details its chemical properties, primary applications in research, and provides explicit experimental protocols for its use.
Core Concepts: Understanding Acetazolamide-13C2,d3
Acetazolamide-13C2,d3 is a specialized chemical reagent in which two carbon atoms and three hydrogen atoms of the acetazolamide molecule have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic labeling imbues the molecule with a distinct, higher molecular weight without altering its chemical reactivity.
The primary and most critical application of Acetazolamide-13C2,d3 in a research setting is its use as an internal standard for quantitative analysis.[1] In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of the labeled standard to a sample allows for precise and accurate quantification of the unlabeled (native) acetazolamide. The labeled compound co-elutes with the native analyte and exhibits similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data for both native Acetazolamide and its stable isotope-labeled counterpart.
Table 1: Chemical and Physical Properties
| Property | Acetazolamide | Acetazolamide-13C2,d3 |
| Molecular Formula | C₄H₆N₄O₃S₂ | C₂¹³C₂H₃D₃N₄O₃S₂ |
| Molecular Weight | 222.25 g/mol | 227.25 g/mol [1] |
| CAS Number | 59-66-5 | Not available |
| Appearance | White to yellowish-white crystalline powder | Solid |
Table 2: Pharmacokinetic Parameters of Acetazolamide
| Parameter | Value |
| Bioavailability | Well absorbed orally[5] |
| Plasma Half-life | 6-9 hours[5] |
| Metabolism | Does not undergo metabolic alteration[5] |
| Excretion | Primarily via renal excretion[5] |
Experimental Protocols
The following is a detailed experimental protocol for the quantification of Acetazolamide in human plasma using a stable isotope-labeled internal standard, such as Acetazolamide-13C2,d3, by LC-MS/MS. This protocol is adapted from a validated method.[2]
Objective
To accurately quantify the concentration of Acetazolamide in human plasma samples for pharmacokinetic or toxicokinetic studies.
Materials and Reagents
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Acetazolamide (analytical standard)
-
Acetazolamide-13C2,d3 (internal standard, IS)
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Water (deionized, 18.2 MΩ·cm)
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Solid Phase Extraction (SPE) cartridges
Instrumentation
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Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
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C18 analytical column
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SPE manifold
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Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Acetazolamide and Acetazolamide-13C2,d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Acetazolamide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Acetazolamide-13C2,d3 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Spiking: Spike blank human plasma with the Acetazolamide working solutions to create CC standards (typically 8-10 non-zero concentrations) and QC samples (at least three concentration levels: low, medium, and high).
Sample Preparation (Solid Phase Extraction)
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To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v) at a flow rate of 0.8 mL/min.[2]
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions:
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Acetazolamide: Monitor the transition of the precursor ion to a specific product ion.
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Acetazolamide-13C2,d3: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.
-
Data Analysis
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Integrate the peak areas for both Acetazolamide and Acetazolamide-13C2,d3.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted linear regression model.
-
Determine the concentration of Acetazolamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Acetazolamide
Acetazolamide functions by inhibiting the enzyme carbonic anhydrase. This inhibition has several physiological effects, including diuresis and a reduction in the formation of aqueous humor in the eye. The following diagram illustrates the simplified signaling pathway.
Diagram 1: Simplified mechanism of action of Acetazolamide in the renal proximal tubule.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the logical workflow for using Acetazolamide-13C2,d3 as an internal standard in a typical bioanalytical experiment.
Diagram 2: Experimental workflow for the quantification of Acetazolamide using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
